molecular formula C22H17NO3 B4909753 4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid

4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid

Cat. No.: B4909753
M. Wt: 343.4 g/mol
InChI Key: KNMTVKCEJYQPMQ-CCEZHUSRSA-N
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Description

4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid moiety linked to a phenyl-substituted enone through an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enone Intermediate: The enone intermediate can be synthesized through a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone under basic conditions.

    Amination Reaction: The enone intermediate is then reacted with 4-aminobenzoic acid in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid
  • 2-[[1-oxo-3-(4-pentylphenyl)prop-2-enyl]amino]benzoic acid

Uniqueness

4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-21(14-15-23-20-12-10-19(11-13-20)22(25)26)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-15,23H,(H,25,26)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMTVKCEJYQPMQ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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